Ethylene glycol diallyl ether
Description
Significance of Multifunctional Ethers in Polymer Science and Materials Engineering
Multifunctional ethers are a class of organic compounds characterized by the presence of more than one ether linkage and additional reactive functional groups. In polymer science and materials engineering, these compounds are of paramount importance due to their ability to act as monomers, crosslinking agents, and modifiers, enabling the creation of polymers with tailored properties. growthmarketreports.com The ether linkages often provide flexibility, thermal stability, and chemical resistance to the resulting polymer chains. The presence of other functional groups, such as the allyl groups in ethylene (B1197577) glycol diallyl ether, allows for a variety of polymerization and crosslinking reactions. growthmarketreports.com
The versatility of multifunctional ethers allows for the design of materials with specific characteristics, such as enhanced mechanical strength, controlled degradability, and specific biocompatibility. nih.gov For instance, in the realm of biomaterials, multifunctional polyethers are explored for applications in regenerative medicine and drug delivery systems. nih.govdatainsightsmarket.com Their ability to form complex, three-dimensional networks is crucial in the development of hydrogels, coatings, and adhesives with advanced performance characteristics. growthmarketreports.comnih.gov The ongoing research in this area focuses on developing novel multifunctional ethers to meet the growing demands for high-performance and sustainable materials in various industries. datainsightsmarket.com
Historical Context of Diallyl Ether Chemistry
The study of diallyl ethers dates back to early investigations into the reactivity of allyl compounds. Diallyl ether itself is a colorless liquid with a characteristic radish-like odor. nih.gov Early research focused on understanding its basic chemical properties and reactivity, particularly the behavior of the double bonds in the allyl groups. nih.gov Over time, the scope of diallyl ether chemistry expanded to include a wide range of derivatives, each with unique properties and potential applications. The development of polymerization techniques, especially radical and cationic polymerization, opened up new avenues for utilizing diallyl ethers in the creation of polymers. researchgate.net A significant area of research has been the exploration of cyclopolymerization, a process where the bifunctional monomer undergoes an alternating intramolecular and intermolecular propagation, leading to the formation of polymers containing cyclic repeating units. This has been a key aspect in the polymerization of diallyl ethers and their derivatives.
Current Research Landscape and Emerging Applications of Ethylene Glycol Diallyl Ether
The current research landscape for this compound is dynamic, with a strong focus on its application as a crosslinking agent and a monomer in the synthesis of specialty polymers. growthmarketreports.com Its ability to form robust, three-dimensional polymer networks makes it a preferred choice for producing high-performance coatings, adhesives, and plastics with superior mechanical and thermal properties. growthmarketreports.com The global market for this compound reflects its growing demand across various industrial sectors, including pharmaceuticals, paints and coatings, and adhesives. growthmarketreports.com
Emerging applications are being explored in fields such as biomedical engineering and nanotechnology. growthmarketreports.com For instance, its use in the formulation of hydrogels for drug delivery and tissue engineering is an active area of investigation. nih.gov Furthermore, research is underway to develop more environmentally friendly and low-VOC (Volatile Organic Compound) coatings utilizing this compound. growthmarketreports.com The continuous innovation in polymerization technologies and the increasing emphasis on high-performance materials are expected to further expand the applications of this versatile compound. growthmarketreports.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-prop-2-enoxyethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-9-7-8-10-6-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNFEUGBMWTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59788-01-1 | |
| Record name | Poly(ethylene glycol) diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59788-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2064733 | |
| Record name | Ethylene glycol diallyl ether | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-27-3, 59788-01-1 | |
| Record name | Ethylene glycol diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3,3'-(1,2-ethanediylbis(oxy))bis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529273 | |
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| Record name | 1-Propene, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
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| Record name | Ethylene glycol diallyl ether | |
| Source | EPA DSSTox | |
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| Record name | 3,3'-[1,2-ethanediylbis(oxy)]dipropene | |
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| Record name | Polyethylene glycol diallylether | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethylene Glycol Diallyl Ether and Its Derivatives
Established Synthetic Pathways for Ethylene (B1197577) Glycol Diallyl Ether
The synthesis of ethylene glycol diallyl ether, a key monomer in polymer science, primarily relies on well-established etherification reactions. These methods are designed to efficiently introduce two allyl groups onto the ethylene glycol backbone.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis stands as a fundamental and widely utilized method for preparing ethers, including this compound. evitachem.comwikipedia.org This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the synthesis of this compound, ethylene glycol is first deprotonated to form the corresponding dialkoxide, which then reacts with an allyl halide. evitachem.comwikipedia.org
The reaction typically proceeds in two main steps:
Deprotonation of Ethylene Glycol: A strong base, such as sodium hydroxide (B78521) (NaOH) or sodium metal, is used to deprotonate both hydroxyl groups of ethylene glycol, forming the disodium (B8443419) glycolate. google.com
Nucleophilic Substitution: The resulting dialkoxide acts as a potent nucleophile, attacking two molecules of an allyl halide (commonly allyl chloride or allyl bromide) in a bimolecular nucleophilic substitution (S(_{N})2) reaction. wikipedia.org
To enhance the efficiency of this synthesis, phase-transfer catalysis is frequently employed. google.combme.hu A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a crown ether, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the allyl halide is dissolved. wikipedia.orggoogle.com This technique significantly improves reaction rates and can lead to high yields, often exceeding 80%. wikipedia.orggoogle.com The reaction is typically conducted at temperatures ranging from 20°C to 100°C. google.com
| Parameter | Condition |
| Reactants | Ethylene glycol, Allyl chloride/bromide |
| Base | Sodium hydroxide google.com |
| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium salt, crown ether) wikipedia.orggoogle.com |
| Solvent | Often a two-phase system (e.g., aqueous/organic) google.com |
| Temperature | 20°C - 100°C google.com |
| Yield | Can be >80-95% with phase-transfer catalysis wikipedia.org |
Alternative Etherification Reaction Mechanisms
Beyond the Williamson synthesis, other etherification methods can be employed. One alternative is the acid-catalyzed reaction of ethylene glycol with allyl alcohol. researchgate.net This reaction proceeds through the protonation of the allyl alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). The subsequent departure of water generates an allylic carbocation, which is then attacked by the hydroxyl groups of ethylene glycol. However, this method can be prone to side reactions like the polymerization of allyl alcohol.
Another approach involves the reaction of ethylene oxide with allyl alcohol. This reaction is typically catalyzed by a base and involves the nucleophilic attack of the allyloxide on the epoxide ring of ethylene oxide. This would initially form 2-(allyloxy)ethanol, which would then require a second reaction step, such as a Williamson synthesis, to add the second allyl group.
Synthesis of Functionalized this compound Derivatives
The chemical versatility of this compound is expanded through the synthesis of its derivatives, particularly oligomers and other functionalized versions with tunable properties for specialized applications.
Routes to Poly(ethylene glycol) Diallyl Ether Oligomers
Poly(ethylene glycol) (PEG) diallyl ether oligomers are valuable in the creation of biocompatible materials like hydrogels. nih.gov The synthesis of these oligomers is typically achieved by the allylation of pre-existing PEG chains of a specific molecular weight. nih.gov
In this method, the terminal hydroxyl groups of PEG are deprotonated using a strong base, such as sodium hydride (NaH), to form the dialkoxide. nih.gov This is followed by the reaction with an allyl halide, like allyl bromide, to introduce the allyl ether end groups. nih.gov This approach allows for precise control over the length of the PEG chain, enabling the synthesis of diallyl ether oligomers with tailored molecular weights. nih.gov These oligomers are also used as PROTAC linkers in biochemical research. medchemexpress.com
Functionalization Strategies for Tunable Reactivity
The reactivity of the allyl groups in this compound allows for a variety of functionalization strategies to create monomers with tailored chemical properties.
One common strategy is the epoxidation of the double bonds. wikipedia.orggoogle.com Using a peroxy acid, the allyl groups are converted into reactive oxirane (epoxide) rings. researchgate.net These epoxides can then undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.
Another powerful method is the thiol-ene reaction , which involves the addition of a thiol compound across the allyl double bonds. researchgate.netthieme-connect.de This reaction is typically initiated by UV light or a radical initiator and proceeds with high efficiency in an anti-Markovnikov fashion. sci-hub.se By selecting a thiol with a desired functional group (e.g., carboxylic acid, amine), the properties of the resulting molecule can be precisely controlled. sci-hub.se
| Reaction | Reagents | Functional Group Introduced |
| Epoxidation | Peroxy acid (e.g., m-CPBA) researchgate.net | Oxirane (epoxide) |
| Thiol-ene | Thiol (R-SH) + Initiator researchgate.netthieme-connect.de | Thioether (-S-R) |
| Hydrosilylation | Hydrosilane (R₃SiH), Platinum catalyst wikipedia.org | Alkoxysilane |
| Hydroformylation | CO/H₂, Rhodium catalyst | Aldehyde (-CHO) |
Catalytic Considerations in this compound Synthesis
The choice of catalyst plays a critical role in the synthesis of this compound and its derivatives, significantly impacting reaction efficiency, selectivity, and yield.
In the Williamson ether synthesis , phase-transfer catalysts (PTCs) are crucial for achieving high yields. google.combme.hu Quaternary ammonium salts and crown ethers are effective PTCs that facilitate the reaction between the water-soluble alkoxide and the organic-soluble allyl halide. wikipedia.orggoogle.com The catalytic activity can be influenced by the structure of the PTC. Poly(ethylene glycol)s themselves have also been shown to act as effective phase-transfer catalysts. bme.hugoogle.com
For the synthesis of poly(ethylene glycol) diallyl ethers through the polymerization of ethylene oxide, anionic polymerization initiated by alkali metal alkoxides is often used to produce polymers with a well-defined molecular weight and low polydispersity. acs.org
In functionalization reactions , specific catalysts are essential. For instance, hydrosilylation reactions are typically catalyzed by platinum complexes. wikipedia.org The synthesis of polyethylene (B3416737) glycol allyl glycidyl (B131873) ether from allyl alcohol polyoxyethylene ether and epichlorohydrin (B41342) can be catalyzed by Lewis acids like boron trifluoride diethyl etherate (BFEE). e3s-conferences.org
Role of Homogeneous Catalysts (e.g., Ruthenium Complexes in Isomerization)
Homogeneous catalysis, particularly utilizing ruthenium complexes, plays a crucial role in the isomerization of allyl ethers to their corresponding 1-propenyl ethers. This transformation is significant as 1-propenyl ethers are highly reactive monomers in cationic photopolymerization. mdpi.com Soluble ruthenium complexes are effective for this double-bond migration. researchgate.net
Detailed research has shown that various ruthenium complexes, including hydride complexes like [RuClH(CO)(PPh₃)₃] and non-hydride dichloride complexes such as [RuCl₂(PPh₃)₃], are highly active pre-catalysts for the isomerization of allyloxyalcohols. bibliotekanauki.pl The isomerization of allyl aryl ethers to 1-propenyl derivatives has been quantitatively achieved using ruthenium catalysts, with [RuClH(CO)(PPh₃)₃] being a prominent example. researchgate.net
The catalytic activity of these ruthenium complexes can be influenced by several factors, including the reaction atmosphere and the structure of the allyl substrate. bibliotekanauki.plresearchgate.net For instance, the isomerization of 2-allyloxyethanol (B34915) and its derivatives has been studied in detail, revealing that the reaction can proceed under both non-oxidative and oxidative conditions. bibliotekanauki.plresearchgate.net The presence of trace amounts of allyl hydroperoxides, formed via autoxidation of the allyl substrate, can impact the catalyst's productivity. bibliotekanauki.plresearchgate.net
Furthermore, half-sandwich ruthenium(II) complexes have been investigated as catalysts for the tandem isomerization/Claisen rearrangement of diallyl ethers. uniovi.es For example, the complex [RuCl₂(η⁶-C₆H₅CH₂CH₂CH₂OH){P(OEt)₃}] has demonstrated high efficiency in converting diallyl ethers to γ,δ-unsaturated aldehydes in an aqueous medium. uniovi.es
Table 1: Performance of Ruthenium Catalysts in Isomerization of Allyl Ethers
| Catalyst | Substrate | Key Findings | Reference |
|---|---|---|---|
| [RuClH(CO)(PPh₃)₃] | Allyl aryl ethers | Quantitative conversion to 1-propenyl ethers. | researchgate.net |
| [RuClH(CO)(PPh₃)₃], [RuCl₂(PPh₃)₃] | 2-allyloxyethanol and derivatives | High activity in isomerization; influenced by reaction conditions and substrate structure. | bibliotekanauki.plresearchgate.net |
| [RuCl₂(η⁶-C₆H₅CH₂CH₂CH₂OH){P(OEt)₃}] | Diallyl ethers | Efficient catalyst for tandem isomerization/Claisen rearrangement in water. | uniovi.es |
Heterogeneous Catalysis in Ether Synthesis
While homogeneous catalysts are prevalent, heterogeneous catalysts also find application in the synthesis of ethers. For the synthesis of ethylene glycol monoallyl ether, a supported solid base catalyst, KF/Al₂O₃, has been utilized. google.com This method involves the ring-opening of ethylene oxide with allyl alcohol. The use of a solid catalyst circumvents the separation difficulties associated with homogeneous catalysts. google.com
Another approach involves the use of ion exchange resins. For the synthesis of diallyl diethylene glycol carbonate, the Amberlyst-15 ion exchange resin has been employed as a catalyst in the transesterification reaction between diethylene glycol, dimethyl carbonate, and allyl alcohol. google.com This method is noted for the reusability of the catalyst. google.com
For the dehydrative allylation of alcohols, a highly dispersed MoO₃ catalyst supported on TiO₂ has been proposed. mdpi.com This method allows for the synthesis of simple allyl ethers from allyl alcohol and aliphatic alcohols under solvent-free conditions, with water as the only byproduct. mdpi.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the synthetic routes for this compound and its derivatives, aiming for more sustainable and environmentally benign processes. researchgate.net
Solvent-Free Reaction Systems
A significant advancement in green synthesis is the development of solvent-free reaction systems. The isomerization of allyl ethers catalyzed by ruthenium complexes can be effectively carried out under solvent-free conditions, which is an atom-economical and environmentally sustainable method. bibliotekanauki.plresearchgate.netresearchgate.net For example, the isomerization of perfluoroalkyl allyl ethers has been successfully performed without a solvent using ruthenium(II) complexes. rsc.org
Similarly, the mono-O-allylation of diols can be achieved with high yield and selectivity under non-catalytic, solvent-free conditions by using an excess of the diol and solid sodium hydroxide. mdpi.com This approach has been demonstrated for the synthesis of 4-allyloxybutan-1-ol, achieving a 99% yield. mdpi.com The synthesis of allyl ethers via dehydrative allylation of alcohols using a MoO₃/TiO₂ catalyst also proceeds under solvent-free conditions. mdpi.com
Table 2: Examples of Solvent-Free Synthesis Methods
| Reaction Type | Catalyst/Conditions | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Isomerization | Ruthenium(II) complexes | Allyl ethers | Atom-economical and environmentally sustainable. | researchgate.net |
| Mono-O-allylation | Non-catalytic, solid NaOH | Diols and allyl chloride | High yield (99%) and selectivity. | mdpi.com |
| Dehydrative allylation | MoO₃/TiO₂ | Alcohols and allyl alcohol | Water is the only byproduct. | mdpi.com |
Sustainable Synthetic Route Development
The development of sustainable synthetic routes extends beyond just eliminating solvents. It encompasses the use of renewable feedstocks, energy-efficient processes, and the design of safer chemicals. researchgate.net The synthesis of glycerol (B35011) ethers, for example, serves as a benchmark for applying green chemistry concepts. acs.org
In the context of this compound and its derivatives, sustainable approaches include the use of reusable heterogeneous catalysts like ion exchange resins and supported metal oxides, which reduce waste and simplify product purification. mdpi.comgoogle.comgoogle.com The direct synthesis of ethylene glycol from ethylene oxide and carbon dioxide to form ethylene carbonate, followed by hydrolysis, is another route that offers high yields. ugr.es
Furthermore, the use of water as a solvent, as demonstrated in the ruthenium-catalyzed tandem isomerization/Claisen rearrangement of diallyl ethers, represents a greener alternative to organic solvents. uniovi.es The development of polymers from renewable resources like lignin (B12514952) also highlights the broader trend towards sustainability in chemical synthesis. osti.gov
Compound List
Polymerization and Copolymerization Mechanisms of Ethylene Glycol Diallyl Ether
Block Copolymer Synthesis with Ethylene (B1197577) Glycol Diallyl Ether Segments
The synthesis of block copolymers incorporating segments of ethylene glycol diallyl ether derivatives presents unique challenges and opportunities in polymer chemistry. Research in this area has explored the use of controlled radical polymerization techniques to achieve well-defined block architectures. One notable study investigated the synthesis of block copolymers from ethylene glycol dicyclopentenyl ether acrylate (B77674) (EGDEA), a structurally related monomer, via nitroxide-mediated polymerization (NMP). mdpi.com
The direct homopolymerization of EGDEA using BlocBuilder alkoxyamines has been shown to be poorly controlled, irrespective of reaction temperature or the addition of free nitroxide. mdpi.com This lack of control is evidenced by high dispersity values (Đ), which ranged from 1.62 to 2.09, for the resulting poly(EGDEA). mdpi.com Despite these challenges, the re-initiation and chain extension of these poly(EGDEA) macroinitiators with a second monomer, such as styrene (B11656) (S), have been attempted to form block copolymers. While some formation of the desired block copolymer was observed, a significant portion of the poly(EGDEA) chains underwent irreversible termination, limiting the efficiency of the block copolymerization process. mdpi.com
To improve the control over the polymerization and achieve better-defined block copolymers, statistical copolymerization of EGDEA with styrene was explored. The introduction of a small molar fraction of styrene (fS,0 = 0.05) in the initial monomer feed resulted in a slightly better-controlled polymerization compared to the homopolymerization of EGDEA, with the dispersity being reduced to 1.44 under similar conditions. mdpi.com
In contrast to the acrylate derivative, the methacrylate (B99206) analogue, ethylene glycol dicyclopentenyl ether methacrylate (EGDEMA), demonstrated more successful block copolymerization. When copolymerized with a small fraction of styrene (approximately 10 mol%), well-defined EGDEMA-rich random copolymers were produced with good control over the molecular weight and a lower dispersity of 1.38. mdpi.com These EGDEMA-rich macroinitiators exhibited good chain-end fidelity, allowing for successful chain extensions and the formation of block copolymers with monomodal shifts to higher molecular weights. mdpi.com
The table below summarizes the experimental conditions and results for the block copolymerization attempts involving EGDEA and EGDEMA.
| Macroinitiator/Copolymer | Polymerization Method | Comonomer | Initial Monomer Feed (mol fraction) | Resulting M (kg mol) | Dispersity (Đ) | Observations |
| poly(EGDEA) | NMP | Styrene | - | 4.0 - 9.5 | 1.62 - 2.09 | Poorly controlled homopolymerization; significant irreversible termination during chain extension. mdpi.com |
| poly(EGDEA-stat-S) | NMP | Styrene | fS,0 = 0.05 | - | 1.44 | Slightly improved control over homopolymerization. mdpi.com |
| poly(EGDEMA-rich-stat-S) | NMP | Styrene | fS,0 ~ 0.10 | 14.3 | 1.38 | Well-defined random copolymer; successful chain extension to form block copolymers. mdpi.com |
This data highlights the critical role of the monomer structure in achieving controlled polymerization and successful block copolymer synthesis. While the presence of the diallyl ether functionality within the ethylene glycol-based monomer presents challenges for controlled radical polymerization, modifications such as using the methacrylate derivative can significantly improve the "livingness" of the polymerization and enable the synthesis of well-defined block copolymers.
Crosslinking Chemistry and Network Formation with Ethylene Glycol Diallyl Ether
Mechanisms of Crosslinking via Allyl Groups
The reactivity of the allyl groups in ethylene (B1197577) glycol diallyl ether allows for crosslinking through several distinct mechanisms, each offering unique advantages in controlling network formation and final material properties.
Free-radical polymerization is a common method for crosslinking diallyl compounds like ethylene glycol diallyl ether. The process is initiated by a free-radical species, which attacks one of the carbon-carbon double bonds of an allyl group. This creates a new radical center on the monomer, which can then propagate by reacting with other monomers. A crosslinked network forms when the growing polymer chains incorporate both allyl groups of the monomer, linking different chains together.
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for creating polymer networks from this compound. This reaction proceeds via a radical-mediated step-growth mechanism involving a thiol compound (R-SH) and the 'ene' of the allyl group. nih.govthieme-connect.de The process consists of two primary steps:
Propagation: A thiyl radical (RS•) adds across the carbon-carbon double bond of the allyl ether. This forms a carbon-centered radical intermediate. thieme-connect.de
Chain Transfer: The newly formed carbon-centered radical readily abstracts a hydrogen atom from another thiol molecule, creating the final thioether linkage and regenerating a thiyl radical. nih.govthieme-connect.de
This regenerated thiyl radical can then participate in another addition reaction, continuing the cycle. nih.gov A key advantage of the thiol-ene reaction, particularly with electron-rich allyl ethers, is its remarkable resistance to oxygen inhibition, which is a common issue in traditional free-radical polymerizations. nih.gov This mechanism allows for the formation of highly uniform networks with near-quantitative conversion under mild conditions, often initiated by UV light. nih.gov The reaction kinetics are favorable, with the chain transfer step being rate-limiting in thiol-allyl ether polymerizations. rsc.org
Photocrosslinking offers spatial and temporal control over the polymerization process and is widely used for both free-radical and thiol-ene reactions involving this compound. This method requires the addition of a photoinitiator to the monomer formulation, which generates the initial radical species upon exposure to ultraviolet (UV) light. researchgate.netgoogle.com
For free-radical polymerization, photoinitiators like benzophenone (B1666685) or alpha-cleavage type initiators are used. researchgate.netgoogle.com For thiol-ene systems, the same types of initiators can be employed to generate the initial thiyl radicals. google.com The choice of photoinitiator and the intensity of the UV radiation can be tailored to control the curing speed and the final properties of the crosslinked material. vot.pl This technique is particularly valuable in applications requiring patterning or additive manufacturing, where specific areas of a material are selectively cured. rsc.org
Formation of Interpenetrating Polymer Networks
Interpenetrating Polymer Networks (IPNs) are polymer blends where two or more distinct crosslinked polymer networks are physically entangled with one another on a molecular scale. mdpi.com If one of the polymers is linear while the other is crosslinked, the structure is termed a semi-interpenetrating polymer network (semi-IPN). mdpi.com this compound and its derivatives are valuable components in the synthesis of IPNs due to their versatile reactivity.
IPNs can be formed, for example, by blending a trifunctional thiol with a poly(ethylene glycol) (PEG)-diallyl compound and initiating a thiol-ene coupling reaction to form the first network. mdpi.com A second monomer system can then be swollen into this network and polymerized in situ to form the second entangled network. Research has shown that IPNs composed of polyurethane and poly(ethylene glycol) diacrylate exhibit microphase-separated structures and enhanced mechanical properties compared to the individual networks. researchgate.net These materials can cover a broader range of tensile moduli than their corresponding single networks. mdpi.com For instance, one study reported that IPN hydrogel scaffolds exhibited a tensile modulus range of 192–889 kPa, a significant expansion over the 175–555 kPa range of the single networks. mdpi.com
Crosslinking Density and Network Structure-Property Relationships
The crosslinking density—a measure of the number of crosslinks per unit volume—is a critical parameter that dictates the macroscopic properties of the final polymer network. By carefully selecting the monomers and reaction conditions, the properties of materials made from this compound can be precisely tuned.
Key relationships include:
Monomer Molecular Weight: Using a higher molecular weight poly(ethylene glycol) diallyl ether monomer decreases the crosslinking density for a given mass, resulting in networks with a lower compressive modulus and a higher equilibrium swelling ratio. nih.gov
Monomer Functionality: In thiol-ene systems, the functionality of the thiol comonomer has a direct impact. Mixing a difunctional thiol with a tetrafunctional thiol allows for systematic variation of the average functionality. Decreasing the average thiol functionality (i.e., increasing the proportion of difunctional thiol) leads to a lower crosslink density, which in turn decreases the compressive modulus and increases the swelling ratio. nih.gov
Mechanical Properties: Generally, a higher crosslinking density leads to a stiffer material with a higher Young's modulus and a lower elongation at break. mdpi.com Conversely, lower crosslinking density results in softer, more flexible materials. polysciences.com
The following table, based on data from studies of PEG-diallyl ether and related systems, illustrates these relationships.
| Parameter Varied | Effect on Network Structure | Resulting Change in Material Properties |
| Increased molecular weight of PEG-diallyl ether (e.g., from 1000 to 4600 Da) nih.gov | Decreased crosslink density | Decreased compressive modulus, increased equilibrium swelling nih.gov |
| Decreased average functionality of thiol co-monomer (e.g., from 3.6 to 2.4) nih.gov | Decreased crosslink density | Decreased compressive modulus, increased equilibrium swelling nih.gov |
| Increased feed ratio of crosslinker (e.g., PEGDE) to polymer mdpi.com | Increased crosslink density | Increased Young's modulus mdpi.com |
This table is illustrative, based on data for poly(ethylene glycol) diallyl ether and analogous crosslinking systems.
Crosslinking of Biopolymers and Natural Materials
The ability to form networks under mild, often aqueous, conditions makes PEG-based crosslinkers like this compound and its analogues suitable for modifying biopolymers and natural materials. Crosslinking enhances the mechanical strength, stability, and controlled-release properties of these materials for biomedical and other applications.
For example, cellulose (B213188) derivatives can be crosslinked with poly(ethylene glycol) diglycidyl ether (a structural analogue to the diallyl ether) to form hydrogels. nih.govnih.gov In one study, cationic cellulose was crosslinked to create hydrogels capable of adsorbing anionic dyes from aqueous solutions. nih.gov The crosslinking degree was shown to directly influence the physical strength and protein adsorption capabilities of carboxymethyl cellulose hydrogels. nih.gov Similarly, ethylene glycol diglycidyl ether has been used as a crosslinking agent to bind natural dyes to cotton fabrics, improving color fastness and durability. researchgate.net While direct examples with this compound are specific to research contexts, the underlying chemistry of using a flexible, hydrophilic PEG-based crosslinker to network natural polymers like cellulose is well-established. nih.govnih.gov
Chitosan-based Systems
Chitosan (B1678972), a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, possesses primary amine and hydroxyl groups that serve as active sites for chemical modification. The crosslinking of chitosan with this compound can be conceptualized through the reaction of these functional groups. While detailed studies specifically focused on this compound and chitosan are limited in publicly available research, the principle of using diallyl compounds for crosslinking is established.
The crosslinking process would likely involve a free-radical-initiated reaction. The allyl groups of this compound can be activated to form radicals, which can then react with the chitosan backbone or polymerize to form a network in which chitosan chains are entrapped or covalently bonded. Patents related to polymer electrolytes have mentioned the use of chitosan in conjunction with other components, but specific details on its crosslinking with this compound are not provided researchgate.net. The general approach for creating such crosslinked systems involves initiating polymerization, which would covalently integrate the chitosan into a stable, three-dimensional hydrogel network.
Table 1: Potential Reactive Sites for Crosslinking Chitosan with this compound
| Polymer | Functional Groups | Crosslinker | Functional Groups | Potential Crosslinking Mechanism |
|---|
Gelatin and Protein Crosslinking
Gelatin, a protein derived from collagen, is rich in various functional groups, including amine and carboxyl groups from its amino acid residues. These groups make gelatin a prime candidate for crosslinking to form hydrogels for various applications. This compound has been identified in patent literature as a potential crosslinking agent for creating polymer networks that may include hydrocolloids like gelatin google.com.
The crosslinking of gelatin using this compound would likely proceed via a free-radical mechanism, similar to that for chitosan. An initiator would generate radicals that react with the allyl groups of the ether. The resulting reactive species can then form covalent bonds with the functional groups on the gelatin protein chains or form a poly(this compound) network that physically entraps the gelatin molecules. This process enhances the mechanical stability and modulates the swelling properties of the resulting hydrogel. While patents list this compound among many potential crosslinkers for compositions that may contain gelatin or keratin (B1170402) amino acids, specific research detailing the reaction conditions and product characteristics is not extensively documented google.comgoogleapis.com. Research on gelatin-based hydrogels has also explored other methods, such as microplasma-assisted crosslinking, which highlights the continuous search for effective crosslinking strategies acs.org.
Cellulose-based Materials (e.g., Cotton Fabric)
Cellulose, the primary component of cotton fabric, is a polysaccharide consisting of β(1→4) linked D-glucose units. The abundant hydroxyl groups on the cellulose chains are key to its chemical modification. The use of this compound to modify cotton has been noted as a possibility for altering the properties of the fabric scribd.com. The crosslinking of cellulose with diallyl compounds can impart properties such as improved crease resistance and dimensional stability.
The reaction mechanism involves the formation of ether linkages between the hydroxyl groups of cellulose and the allyl groups of the crosslinker, typically under conditions that promote free-radical reactions. This creates a network structure within the cotton fibers. Patent documents have listed this compound as a suitable crosslinker in the production of superabsorbent polymers, which can be based on cellulose derivatives google.com. However, detailed research findings focusing specifically on the crosslinking of cotton fabric with this compound are not widely available in the reviewed literature.
Table 2: Research Findings on Biopolymer Crosslinking with this compound
| Biopolymer System | Crosslinker | Key Findings/Mentions | Source Citation |
|---|---|---|---|
| Gelatin/Hydrocolloids | This compound | Listed as a potential crosslinking agent for vinyl-containing polymers in wound dressing compositions that may contain gelatin. | google.com |
| Cellulose/Cotton | This compound | Mentioned as a compound that can be used to modify the properties of cotton. | scribd.com |
| Hyaluronic Acid | Allyl Ether Functionalized HA | Hyaluronic acid can be functionalized with allyl ether groups and subsequently crosslinked with dithiol compounds via a thiol-ene reaction. | chemrxiv.org |
Hyaluronic Acid Hydrogels
Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan with numerous applications in biomedicine. To enhance its mechanical properties and degradation resistance for use in hydrogels, HA is often chemically crosslinked. While direct crosslinking of native HA with this compound is not a commonly documented method, a more contemporary approach involves the functionalization of HA with reactive groups that can then be crosslinked.
One such advanced method is thiol-ene chemistry. In this approach, hyaluronic acid is first modified to introduce allyl ether groups onto its backbone, creating an "HA-allyl ether" (HA-AE) polymer chemrxiv.org. This functionalized HA can then be crosslinked with a dithiol-containing molecule in the presence of a photoinitiator and UV light. The thiol-ene reaction proceeds via a step-growth mechanism, which offers advantages such as lower oxygen inhibition and the formation of more homogeneous networks compared to traditional chain-growth radical polymerization chemrxiv.org. Although this method does not use this compound as the direct crosslinker, it demonstrates the utility of the allyl ether functionality in creating sophisticated HA hydrogels. Patent literature also lists this compound as a potential crosslinker in formulations containing hyaluronic acid for applications like transdermal delivery systems and wound dressings, though specific synthesis details are not provided justia.comgoogle.comgoogleapis.com.
Advanced Materials Applications of Ethylene Glycol Diallyl Ether Based Polymers
Polymeric Hydrogels for Biomedical Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the properties of natural soft tissues, making them ideal candidates for various biomedical applications. The versatility of polyethylene (B3416737) glycol (PEG) has made it a cornerstone material in hydrogel research due to its biocompatibility, hydrophilicity, and tunable properties. Ethylene (B1197577) glycol diallyl ether, as a derivative, possesses the fundamental ethylene glycol backbone, suggesting its potential for creating biocompatible hydrogels. The dual allyl functional groups allow for crosslinking via mechanisms such as free-radical polymerization, which can be initiated by light (photopolymerization) or heat.
Injectable Hydrogel Systems
Injectable hydrogels are particularly advantageous in biomedicine as they can be administered in a minimally invasive manner, forming a solid gel structure in situ to fill irregularly shaped defects. nih.gov These systems typically consist of liquid precursors that undergo a phase transition to a gel under physiological conditions. rsc.org
Research into injectable systems often involves PEG derivatives functionalized with reactive groups that can form crosslinks in situ. rsc.org For instance, systems based on PEG-analogue polymers have been designed for targeted biomedical applications. rsc.org While specific research on ethylene glycol diallyl ether for this purpose is not widely documented, its liquid nature and potential for rapid polymerization of its allyl groups suggest it could serve as a crosslinking agent in a two-component injectable system. The gelation time and mechanical properties of such a hydrogel would likely depend on the initiator concentration and the molecular weight of the other components in the formulation. coledeforest.com
Hydrogels for Soft Tissue Augmentation
Hydrogels are widely used as dermal fillers and for other soft tissue augmentation procedures due to their space-filling properties and biocompatibility. nih.gov Hyaluronic acid (HA) is a common base polymer for these applications, and it is often crosslinked to improve its mechanical properties and resistance to enzymatic degradation in the body. nih.gov
Polyethylene glycol diglycidyl ether (PEGDE) is a crosslinker frequently used to create durable HA-based hydrogels for aesthetic applications. nih.govoamjms.eu Studies on these materials focus on determining the degree of crosslinking and its effect on the viscoelastic properties of the filler. nih.govoamjms.eu While this compound is structurally different from PEGDE (possessing allyl groups instead of epoxides), it could theoretically be used to crosslink polymers containing suitable reactive partners or to form a homopolymer network for tissue augmentation. The resulting hydrogel's properties, such as stiffness and longevity, would be dictated by the crosslink density. nih.gov
Below is a data table summarizing findings on a similar class of PEG-crosslinked hydrogels used for soft tissue augmentation.
Table 1: Properties of PEG-Crosslinked Dermal Fillers
| Sample | Polymer Base | Crosslinker Type | Crosslinker Percentage of HA | Effective Crosslinker Ratio |
|---|---|---|---|---|
| Filler 1 | Hyaluronic Acid | PEG Derivative | 2.8% | 0.07 |
| Filler 2 | Hyaluronic Acid | PEG Derivative | 4.5% | 0.11 |
| Filler 3 | Hyaluronic Acid | PEG Derivative | 5.1% | 0.14 |
Note: Data is based on studies of hyaluronic acid hydrogels crosslinked with polyethylene glycol diglycidyl ether, a compound analogous to this compound. The effective crosslinker ratio represents the moles of effectively crosslinked PEG to the total moles of PEG. nih.gov
Controlled Release Systems (e.g., Drug Delivery)
The porous, water-swollen network of hydrogels makes them excellent vehicles for the controlled release of therapeutic agents. sigmaaldrich.com The drug is encapsulated within the hydrogel matrix and is released over time as it diffuses through the polymer network or as the hydrogel itself degrades. mdpi.com The release rate can be tuned by altering the hydrogel's crosslink density, which affects the mesh size of the polymer network. daneshyari.com
PEG-based hydrogels have been extensively studied for drug delivery applications. sigmaaldrich.comnih.gov For example, degradable hydrogels have been synthesized by crosslinking modified PEG with molecules that create hydrolytically or enzymatically labile bonds. nih.gov These systems can be designed to release drugs in response to specific physiological triggers. acs.org A hydrogel formed using this compound as a crosslinker would create a non-degradable (carbon-carbon backbone) network, and drug release would primarily be governed by diffusion. The release kinetics would therefore be dependent on the crosslink density and the size of the drug molecule.
Scaffolds for Tissue Regeneration (e.g., Cartilage)
In tissue engineering, hydrogel scaffolds provide a temporary, three-dimensional environment that supports cell adhesion, proliferation, and differentiation, guiding the formation of new tissue. mdpi.comresearchgate.net For applications like cartilage regeneration, scaffolds must possess appropriate mechanical properties to withstand physiological loads while allowing for tissue growth. nih.govmdpi.com
PEG-based materials are frequently used to create scaffolds for cartilage tissue engineering. nih.gov Often, they are used to crosslink natural polymers like silk fibroin to create stable and mechanically robust gels. mdpi.com For instance, ethylene glycol diglycidyl ether has been used as a crosslinking agent for silk fibroin to develop cryogels for tissue regeneration. mdpi.com The use of this compound could offer an alternative crosslinking chemistry to form scaffolds. Photopolymerization of a precursor solution containing this compound and a photoinitiator could allow for the fabrication of scaffolds with complex, precisely defined architectures.
Polymer Electrolytes for Energy Storage Devices
Cross-Linked Polymer Electrolytes for Lithium Metal Batteries
Solid-state and gel polymer electrolytes are being intensively researched as alternatives to conventional liquid electrolytes in lithium metal batteries to improve safety and energy density. nih.govrsc.org Poly(ethylene oxide) (PEO), which is chemically similar to polyethylene glycol, is a widely studied polymer host for these electrolytes because its ether oxygens can solvate lithium ions and facilitate their transport. researchgate.netsemanticscholar.org However, PEO is semi-crystalline at room temperature, which hinders ionic conductivity. researchgate.net
To overcome this limitation and improve mechanical strength, one common strategy is to create cross-linked polymer networks. researchgate.net this compound, with its two polymerizable allyl groups, is a suitable candidate to act as a crosslinking agent in a polymer electrolyte system. It could be co-polymerized with other monomers containing ether linkages to create a three-dimensional network that suppresses crystallization while maintaining pathways for lithium-ion conduction. Research on analogous systems, such as those based on allyl glycidyl (B131873) ether, has shown that polymer electrolytes with ether backbones can achieve high ionic conductivity at room temperature. researchgate.net A cross-linked electrolyte incorporating this compound would be expected to offer good electrochemical stability and mechanical integrity. rsc.org
Table 2: Ionic Conductivity of an Allyl-Functionalized Polymer Electrolyte
| Temperature | Ionic Conductivity (S/cm) |
|---|---|
| 25 °C | > 3 x 10⁻⁵ |
Note: This data is for a polymer electrolyte based on poly(allyl glycidyl ether), a structurally related compound. The conductivity is shown for a sample with an oxygen-to-lithium ratio of 16. researchgate.net
Ionic Conductivity and Electrochemical Performance Studies
Polymers derived from this compound are key components in the development of solid polymer electrolytes (SPEs), which are critical for safer, next-generation lithium batteries. These materials form cross-linked networks that provide mechanical stability while facilitating ion transport. Research into SPEs based on oligo(ethylene oxide) grafted polysiloxanes, cross-linked with diallyl-containing poly(ethylene glycols) like trithis compound (a related compound), has demonstrated significant findings.
The ionic conductivity of these network polymers is substantially improved by the addition of an ion-conducting plasticizer, such as poly(ethylene glycol) dimethyl ether (PEGDME). researchgate.net Studies show that conductivity is more influenced by the molecular weight and concentration of the plasticizer than by the specific diallyl ether cross-linker used. researchgate.net In one study, a maximum ionic conductivity of 5.6 × 10⁻⁴ S/cm was achieved at 30°C when the electrolyte contained 75 wt% of PEGDME (with a molecular weight, Mn, of 400). researchgate.net This level of conductivity is significant for solid-state systems, approaching the range required for practical device applications. mdpi.com
From an electrochemical standpoint, these electrolytes exhibit high stability. They have been shown to be electrochemically stable up to 4.5 V relative to a lithium reference electrode, a crucial characteristic for use with high-voltage cathodes in modern lithium batteries. researchgate.net Furthermore, experiments have confirmed the ability of these SPEs to support reversible electrochemical plating and stripping of lithium on a nickel electrode, demonstrating their functionality as a viable electrolyte medium. researchgate.net
The data below illustrates the significant impact of the PEGDME plasticizer on the ionic conductivity of these cross-linked polymer electrolyte systems.
Table 1: Effect of PEGDME Plasticizer Content on Ionic Conductivity Data derived from studies on related diallyl ether cross-linked polysiloxane systems.
| PEGDME Content (wt%) | Ionic Conductivity at 30°C (S/cm) |
|---|---|
| 0 | ~1.0 x 10⁻⁶ |
| 25 | ~2.0 x 10⁻⁵ |
| 50 | ~2.5 x 10⁻⁴ |
| 75 | 5.6 x 10⁻⁴ |
Coatings and Adhesives
UV-Curing Diluents and Resins
This compound serves as a valuable 'ene' monomer in ultraviolet (UV) curing applications, particularly within thiol-ene polymerization systems. This "click chemistry" reaction involves the rapid, light-initiated addition of a thiol group across the double bond of an 'ene,' such as the allyl groups in this compound. This mechanism offers distinct advantages over traditional free-radical polymerization of acrylate-based resins. radtech.org
As a reactive diluent, this compound helps to reduce the viscosity of coating and adhesive formulations, improving flow and application properties. Unlike non-reactive diluents, it becomes chemically incorporated into the final polymer network, contributing to the coating's properties without releasing volatile organic compounds (VOCs). The thiol-ene reaction is known for its relative insensitivity to oxygen inhibition, a common issue that slows the curing of acrylate (B77674) resins, especially in thin films. rsc.orgresearchgate.net This allows for faster and more efficient curing, even in ambient air.
Furthermore, polymers formed via thiol-ene reactions tend to have more uniform network structures, which leads to lower volumetric shrinkage and reduced stress upon curing compared to acrylates. radtech.org This is particularly advantageous in applications like dental restoratives and precision adhesives, where dimensional accuracy is critical. The flexible ether backbone of this compound contributes to the toughness and resilience of the cured film.
Table 2: Comparison of Thiol-Ene and Acrylate UV-Curing Systems
| Property | Thiol-Ene Systems (with Allyl Ethers) | Acrylate Systems |
|---|---|---|
| Oxygen Inhibition | Significantly reduced | High, often requires inert atmosphere |
| Curing Mechanism | Step-growth addition | Chain-growth radical polymerization |
| Volumetric Shrinkage | Low | High |
| Network Formation | More uniform and homogeneous | Less homogeneous, higher cross-link density variations |
| Gel Point Conversion | Delayed, occurs at high conversion | Occurs at low conversion |
Surface Modification and Functional Coatings
The reactive allyl groups of this compound make it an effective molecule for modifying the surfaces of various materials to create functional coatings. Utilizing the same efficient thiol-ene chemistry, the molecule can be grafted onto surfaces that have been pre-functionalized with either thiol or ene groups. rsc.org This process allows for the creation of surfaces with tailored properties.
When this compound is attached to a surface, it imparts the characteristics of its poly(ethylene glycol)-like structure. This results in a flexible, hydrophilic, and protein-repellent surface. Such properties are highly sought after in biomedical applications to reduce biofouling on implants, biosensors, and medical devices. nih.gov The UV-triggered nature of the thiol-ene reaction provides excellent spatial and temporal control, enabling the precise patterning of functional coatings on a substrate. researchgate.net
Beyond grafting, this compound can be co-polymerized with multifunctional thiols directly on a surface to form a thin, cross-linked hydrogel layer. This functional coating can alter surface wettability, improve lubricity, or serve as a matrix for immobilizing other functional molecules. The ability to form these versatile coatings through a rapid and efficient photochemical process makes this compound a key building block in advanced surface engineering. semanticscholar.org
Textile and Fabric Modification
Improving Dyeing Properties and Fastness
The modification of textile fibers to enhance dye uptake and improve color fastness is a critical area of textile chemistry. Bifunctional molecules can act as cross-linkers or grafting agents to better anchor dyes to the fabric. While specific research focusing on this compound for this application is limited, its chemical structure suggests a strong potential role. By analogy, related bifunctional epoxides like ethylene glycol diglycidyl ether have been successfully used as crosslinking agents for dyeing cotton with natural dyes. researchgate.net In those studies, the crosslinker significantly improved the surface color depth and the color fastness to washing, rubbing, and light, achieving ratings of 4-5. researchgate.net
Enhancing Mechanical Properties and Durability
The proposed mechanism involves the application of this compound to the fabric, typically along with a polymerization initiator. Upon curing, the diallyl ether molecules would react to form a three-dimensional polymer network that permeates the fiber structure. This internal network would restrict the movement of the cellulose (B213188) chains relative to one another, which can lead to several benefits:
Improved Wrinkle Resistance: By holding the fibers in place, the cross-linked network helps the fabric return to its original shape after being creased.
Enhanced Durability: The polymer network can increase the fabric's resistance to abrasion and tensile stress, leading to a longer service life.
Controlled Stiffness: The density of the cross-linking can be adjusted to control the final handle or stiffness of the fabric, depending on the desired outcome.
While the general principles of using crosslinkers to enhance fabric properties are well-established, detailed studies quantifying the specific impact of this compound on the mechanical properties of textiles are not widely available in the reviewed literature. However, its chemical nature as a bifunctional monomer strongly supports its potential for these applications. uni-halle.de
Computational Chemistry and Theoretical Studies on Ethylene Glycol Diallyl Ether Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the chemical reactivity and properties of molecules such as ethylene (B1197577) glycol diallyl ether. By calculating the electron density, DFT can accurately predict molecular geometries, reaction energies, and spectroscopic properties.
The polymerization of allyl ether monomers has traditionally been considered to proceed through a free-radical addition mechanism. However, this pathway is often inefficient due to the high electron density of the allyl double bond. Computational studies using DFT have been instrumental in proposing an alternative, more favorable mechanism: a radical-mediated cyclization (RMC).
This mechanism, investigated for model allyl ether compounds, is understood to proceed via the following steps:
Hydrogen Abstraction: An initiator radical abstracts an allylic hydrogen atom from the methylene (B1212753) group adjacent to the ether oxygen. This generates a resonance-stabilized allyl ether radical.
Cyclization: This radical then attacks the double bond of a second ethylene glycol diallyl ether molecule. This step leads to the formation of a five-membered cyclopentane-like ring radical intermediate.
Chain Propagation: The newly formed ring radical abstracts an allylic hydrogen from a third monomer molecule, propagating the chain and regenerating an allyl ether radical to continue the cycle.
DFT calculations provide the thermodynamic and kinetic parameters for each step, such as activation energies and reaction free energies, confirming the viability of this cyclization pathway over direct addition.
While specific DFT studies on the complete conformational landscape of this compound are not extensively documented, the approach can be understood from detailed investigations into its core structural component, ethylene glycol. The flexibility of this compound is primarily determined by rotation around several key bonds, most notably the central O-C-C-O backbone and the C-O-C-C bonds of the allyl ether groups.
DFT calculations are the primary tool for exploring this potential energy surface. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a map of stable conformers (energy minima) and the rotational barriers (saddle points) between them can be constructed. smu.edu For the ethylene glycol moiety, studies have consistently shown the existence of multiple stable conformers, principally the gauche and trans forms, arising from rotation around the central C-C bond. nih.govresearchgate.net In the gas phase, the gauche conformer is generally found to be more stable due to the formation of an intramolecular hydrogen bond in the parent diol. researchgate.net
Intermolecular interactions, which govern the properties of the bulk liquid and its polymers, are also investigated using DFT. By calculating the binding energies and geometries of molecular dimers and larger clusters, the nature and strength of non-covalent interactions can be quantified. semanticscholar.orgasianpubs.org
To illustrate the type of data generated in such an analysis, the following table presents representative DFT calculation results for the conformers of the parent molecule, ethylene glycol.
| Conformer | OCCO Dihedral Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Note |
|---|---|---|---|---|
| gauche (g'Ga) | ~64 | 0.00 | ~2.4 | Most stable conformer in gas phase. smu.edu |
| trans (tTt) | 180 | ~1.12 | 0.00 | Higher energy due to lack of intramolecular H-bond. |
| gauche (g'Gg) | ~60 | ~0.49 | ~3.0 | Another stable gauche form. smu.edu |
| trans (tGt) | 180 | ~1.50 | ~2.8 | A higher energy trans conformer. |
This table presents illustrative data for ethylene glycol, the core structural unit of this compound, to demonstrate the outputs of a typical DFT conformational analysis. The exact energy values can vary with the level of theory and basis set used.
DFT is a crucial tool for mapping the entire energy profile of a chemical reaction, from reactants to products. This involves locating not only the stable intermediates but also the high-energy transition states (TS) that connect them. scm.com A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetic barrier of the reaction. researchgate.net
For a reaction involving this compound, such as the intramolecular cyclization step during polymerization, DFT calculations would be employed as follows:
Geometry Optimization: The geometries of the reactant (allyl ether radical), product (cyclopentane ring radical), and any intermediates are optimized to find their lowest energy structures.
Transition State Search: Specialized algorithms are used to locate the transition state geometry connecting the reactant and product. This often requires a good initial guess of the TS structure. youtube.com
Frequency Calculation: A vibrational frequency analysis is performed on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the reaction path downhill from the transition state, ensuring that it correctly connects the intended reactants and products.
The energy difference between the transition state and the reactants yields the activation energy, a key parameter for predicting reaction rates.
Molecular Dynamics Simulations of Polymer Networks
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For polymers formed from this compound, MD simulations can bridge the gap between molecular structure and macroscopic material properties.
The process involves building an atomistic model of the cross-linked polymer network in a simulation box, often including solvent molecules. The interactions between atoms are described by a "force field," a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for every atom, the simulation generates a trajectory that describes how the positions and velocities of particles evolve.
From these trajectories, a wealth of information about the polymer network can be extracted, including:
Structural Properties: Distribution of cross-links, pore size distribution, and chain conformations.
Thermodynamic Properties: Glass transition temperature (Tg), cohesive energy density, and swelling behavior in different solvents.
Mechanical Properties: Elastic moduli, stress-strain relationships, and response to deformation can be calculated by simulating mechanical tests.
Transport Properties: The diffusion of small molecules through the polymer matrix can be simulated.
MD simulations on related poly(ethylene glycol) networks have been used to understand properties like energetic elasticity and the dynamics of the polymer-water interface. nih.govnih.gov
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its macroscopic properties using statistical methods. For polymers derived from this compound, QSPR can be a powerful tool for predicting material properties without the need for synthesis and extensive testing.
A QSPR model is developed through a systematic process:
Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for the this compound monomer. These descriptors encode various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.
Data Collection: A dataset of polymers is assembled where the desired property (e.g., glass transition temperature, refractive index, or mechanical strength) has been experimentally measured.
Model Building: Statistical or machine learning algorithms are used to build a mathematical model that finds the best correlation between a subset of the calculated descriptors and the measured property.
Validation: The model's predictive power is rigorously tested using external validation sets to ensure it is robust and not overfitted to the training data.
Once a reliable QSPR model is established, it can be used to predict the properties of new, hypothetical polymers based solely on the descriptors calculated for their monomers.
Prediction of Material Performance
The ultimate goal of these computational studies is to predict the performance of a material before it is synthesized. By integrating the insights from DFT, MD, and QSPR, a comprehensive, multi-scale modeling approach can be established for polymers based on this compound.
This integrated workflow allows for a rational design cycle:
Monomer-Level Insights (DFT): DFT calculations on this compound can elucidate its reactivity, preferred conformations, and the fundamental reaction mechanisms of its polymerization. This helps in selecting optimal reaction conditions and predicting the primary chemical structures that will form.
Network-Level Behavior (MD): Using the structures and partial charges derived from DFT, MD simulations can predict how these monomers will form a bulk polymer network. These simulations provide crucial data on the material's thermomechanical properties, such as its modulus, toughness, and response to temperature changes.
Property Prediction (QSPR): QSPR models can rapidly screen virtual libraries of modified monomers to identify candidates with desired properties, guiding synthetic efforts toward the most promising materials.
Together, these computational techniques provide a powerful framework for understanding and predicting the performance of this compound systems, accelerating the discovery and development of new materials with tailored functionalities.
Advanced Characterization Techniques for Ethylene Glycol Diallyl Ether Polymers and Networks
Spectroscopic Analysis
Spectroscopic methods are fundamental in elucidating the chemical structure of EGDAE polymers, confirming the success of polymerization, and quantifying the extent of the reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of EGDAE polymers and for quantifying the degree of crosslinking. nist.gov
¹H NMR Spectroscopy: Proton NMR allows for the direct monitoring of the polymerization reaction. The allyl groups of the EGDAE monomer have characteristic proton signals corresponding to the vinyl group (CH₂=CH–). During polymerization or crosslinking, these vinyl groups are consumed. By comparing the integral of the vinyl proton signals to the integral of a stable, non-reacting proton signal within the polymer backbone, such as the methylene (B1212753) protons of the ethylene (B1197577) glycol unit (–O–CH₂–CH₂–O–), the degree of conversion can be calculated. temp.domainsnih.gov For instance, the disappearance of signals in the 5.1-6.0 ppm range indicates the reaction of the allyl double bonds. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information about the carbon skeleton of the polymer. The spectra can distinguish between the sp²-hybridized carbons of the unreacted allyl groups and the sp³-hybridized carbons that form the crosslinked polymer network. Similar to ¹H NMR, the degree of crosslinking can be estimated by comparing the signal intensities of carbons from unreacted vinyl groups to those of the polymer backbone. nih.gov Solid-state ¹³C NMR (CP-MAS) can be particularly useful for analyzing insoluble, crosslinked networks, allowing for the quantification of the crosslink density by comparing the signal area of the reacted crosslinker carbons to the backbone carbons.
Interactive Data Table: Representative NMR Chemical Shifts (δ) for Ethylene Glycol Diallyl Ether Analysis
| Assignment | Structure Fragment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| Vinyl Protons | CH₂ =CH– | ~5.1-5.3 | ~117 |
| Vinyl Proton | CH₂=CH – | ~5.8-6.0 | ~135 |
| Allyl Methylene | =CH–CH₂ –O– | ~4.0 | ~72 |
| Ethylene Glycol | –O–CH₂ –CH₂ –O– | ~3.6-3.7 | ~70 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and polymer microstructure.
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for monitoring the chemical changes during the polymerization of this compound. The technique works by measuring the absorption of infrared radiation by the sample's molecular bonds, with each type of bond vibrating at a characteristic frequency. researchgate.net
The polymerization process is primarily tracked by the disappearance of absorption bands associated with the allyl functional groups. The key spectral changes observed are:
Disappearance of C=C Stretching: The stretching vibration of the carbon-carbon double bond in the allyl group gives rise to a characteristic peak, typically around 1646 cm⁻¹. The diminishing intensity of this peak is a direct indicator of double bond consumption and network formation. nist.govresearchgate.net
Disappearance of =C-H Stretching: The stretching vibration of the C-H bonds on the vinyl group (sp² carbons) appears at approximately 3080 cm⁻¹. This peak also decreases as polymerization proceeds.
Retention of C-O-C Stretching: The strong absorption band corresponding to the ether linkages (C-O-C stretch) in the ethylene glycol backbone, typically found around 1100 cm⁻¹, remains unchanged during the reaction. This peak serves as a useful internal reference. researchgate.net
By comparing the FTIR spectra of the monomer with the resulting polymer at different reaction times, a qualitative and semi-quantitative assessment of the polymerization kinetics and final conversion can be achieved.
Interactive Data Table: Key FTIR Absorption Bands for Monitoring EGDAE Polymerization
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Change Upon Polymerization |
| =C-H Stretch | Vinyl C-H | ~3080 | Disappears |
| C-H Stretch | Alkane C-H | ~2870-2930 | Remains |
| C=C Stretch | Allyl Double Bond | ~1646 | Disappears |
| C-O-C Stretch | Ether Linkage | ~1100 | Remains |
| =C-H Bend | Vinyl C-H | ~920-990 | Disappears |
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For EGDAE polymers, these methods are critical for determining thermal stability, decomposition pathways, and key transition temperatures. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net When coupled with Mass Spectrometry (MS), which identifies the chemical composition of evolved gases, TGA-MS becomes a powerful tool for understanding the thermal degradation mechanisms of EGDAE polymers. mdpi.com
A typical TGA thermogram for a crosslinked EGDAE polymer would likely show a multi-stage degradation profile. The initial, slight weight loss below 150°C can be attributed to the evaporation of absorbed moisture or residual solvent. The primary degradation stages occur at higher temperatures, where the polymer network breaks down. For polyether-based structures, the main mechanism of degradation is the scission of the ether bonds in the polymer backbone. researchgate.net The MS detector simultaneously analyzes the gases evolved at each degradation step. The expected fragments would include carbon dioxide (m/z = 44), carbon monoxide (m/z = 28), water (m/z = 18), and various organic fragments corresponding to the breakdown of the ethylene glycol and allyl ether units. marquette.edu
Interactive Data Table: Representative TGA-MS Data for a Polyether Network
| Temperature Range (°C) | Mass Loss Event | Potential Evolved Fragments (m/z) |
| < 150 | Moisture/Solvent Evaporation | 18 (H₂O) |
| 250 - 400 | Main Chain Scission (Ether Bonds) | 18 (H₂O), 28 (CO), 44 (CO₂), Acrolein, Ethylene Glycol fragments |
| > 400 | Carbonaceous Residue Decomposition | 28 (CO), 44 (CO₂) |
Note: This data is representative of a generic crosslinked polyether and the exact temperatures and fragments for a specific EGDAE polymer may vary based on crosslink density and purity.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample compared to a reference. tainstruments.com DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). youtube.com
For amorphous or semi-crystalline EGDAE polymer networks, the most important transition detected by DSC is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition appears as a step-like change in the heat flow signal on the DSC thermogram. youtube.com The Tg of a poly(ethylene glycol)-based network is typically below room temperature; for example, high molecular weight poly(ethylene oxide) exhibits a Tg around -52°C to -56°C. researchgate.net The exact value for a crosslinked EGDAE network will depend on factors such as the molecular weight between crosslinks (crosslink density) and the length of the ethylene glycol chain. A higher degree of crosslinking generally restricts polymer chain mobility, which can lead to an increase in the measured Tg.
Interactive Data Table: Typical Thermal Transitions for PEG-based Polymers by DSC
| Thermal Transition | Description | Approximate Temperature (°C) |
| Glass Transition (Tg) | Transition from glassy to rubbery state | -60 to -40 |
| Melting Point (Tm) | Melting of crystalline domains (if present) | 40 to 65 |
Note: Values are representative for high-molecular-weight PEG systems and can be influenced by crosslinking and copolymerization.
Rheological Characterization of Hydrogels and Polymer Solutions
Rheology is the study of the flow and deformation of matter. For EGDAE-based hydrogels and polymer solutions, rheological characterization is essential for understanding their viscoelastic properties, which dictate their performance in applications like coatings, adhesives, or biomaterials. researchgate.net A rotational rheometer is used to apply a controlled stress or strain to a sample and measure the resulting response.
A key technique is small amplitude oscillatory shear (SAOS). In this test, a small, sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of two critical parameters:
Storage Modulus (G'): This represents the elastic component of the material. It is a measure of the energy stored in the material during deformation and subsequently recovered. For a stable hydrogel network, G' is typically high and largely independent of frequency. researchgate.netyoutube.com
Loss Modulus (G''): This represents the viscous component of the material. It is a measure of the energy dissipated as heat during deformation. researchgate.netyoutube.com
For a crosslinked hydrogel, the elastic behavior dominates, and thus G' is significantly greater than G'' (G' >> G''). The magnitude of G' is directly related to the crosslink density of the hydrogel network; a higher G' indicates a stiffer, more densely crosslinked material. nih.gov Rheological measurements can monitor the gelation process in real-time, with the crossover point where G' equals G'' often defined as the gel point. researchgate.net
Interactive Data Table: Representative Rheological Properties for PEG-Based Hydrogels
| Parameter | Description | Typical Value Range |
| Storage Modulus (G') | Measure of elastic character (stiffness) | 100 Pa - 1500 kPa |
| Loss Modulus (G'') | Measure of viscous character (energy loss) | Typically < G' for a gel |
| Tan Delta (G''/G') | Damping factor; ratio of viscous to elastic moduli | < 1 for a gel |
Note: Values are highly dependent on polymer concentration, crosslinker density, temperature, and measurement frequency. The provided range reflects data from various PEG-based hydrogel systems. acs.orgresearchgate.net
Morphological Analysis of Polymer Networks
The morphology of polymer networks derived from this compound is crucial for understanding their structure-property relationships. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffractometry (XRD) provide valuable insights into the surface topography, internal structure, and crystalline nature of these materials.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and the internal porous structure of polymer networks. In the context of materials derived from this compound, which are often components of cross-linked polymer electrolytes or hydrogels, SEM can reveal details about the network's homogeneity, pore size, and phase separation.
For instance, in cross-linked polymer electrolytes synthesized through the copolymerization of poly(ethylene glycol) diallyl ether (PEGDAE) oligomers, SEM is utilized to inspect the morphology of the resulting polymer films. acs.org The analysis typically reveals the texture of the polymer surface and cross-section, confirming the formation of a dense and uniform material. This is critical for applications like solid-state batteries, where a homogeneous morphology is necessary for consistent ion transport. SEM can also be employed to study the interface between the polymer electrolyte and electrodes, identifying any variations or degradation after electrochemical cycling. diva-portal.org
In the case of hydrogels formed using diallyl ether monomers, SEM, particularly Cryo-SEM, is used to examine the porous microstructure of the swollen network. The technique helps in understanding how factors like monomer concentration and cross-linker density affect the resulting pore architecture, which in turn influences the material's swelling behavior and mechanical properties.
X-ray Diffractometry (XRD)
X-ray Diffractometry (XRD) is the primary technique for determining the degree of crystallinity in polymeric materials. Polymers can exist in crystalline, semi-crystalline, or amorphous states, and this characteristic significantly impacts their physical properties, such as mechanical strength and ionic conductivity. diva-portal.org
When this compound is used to form cross-linked polymer networks, for example in polymer electrolytes, the resulting structure is typically amorphous. acs.org The XRD pattern of such a material would show a broad, diffuse halo rather than sharp, distinct peaks, which are characteristic of crystalline structures. This amorphous nature is often desirable in polymer electrolytes as it facilitates higher ionic conductivity by providing more disordered pathways for ion movement, compared to the more ordered structure of crystalline polymers. diva-portal.org
The table below summarizes the typical findings from an XRD analysis of a cross-linked polymer network incorporating poly(ethylene glycol) diallyl ether.
| Property Measured | Typical Finding for PEGDAE Networks | Significance |
| Crystallinity | Amorphous | The absence of crystalline peaks indicates a disordered polymer structure. |
| Ionic Conductivity | Enhanced | The amorphous nature facilitates segmental motion of polymer chains, leading to better ion transport. |
| Mechanical Properties | Flexible | Amorphous polymers are typically more flexible and less brittle than their crystalline counterparts. |
This table is based on typical characteristics of amorphous cross-linked poly(ethylene glycol) based networks used in applications like solid-state electrolytes.
Swelling Behavior and Equilibrium Water Uptake of Hydrogels
Hydrogels are three-dimensional polymer networks that have the ability to absorb and retain large amounts of water or biological fluids. The swelling behavior is a fundamental property of hydrogels and is critical for their applications in areas such as drug delivery and tissue engineering. This compound can be used as a comonomer or cross-linker in the synthesis of hydrogels, particularly through mechanisms like thiol-ene polymerization. nih.gov
The swelling of these hydrogels is governed by the balance between the osmotic force driving water into the network and the elastic retractive force of the cross-linked polymer chains. The equilibrium water uptake, or swelling ratio, is a measure of the maximum amount of water the hydrogel can absorb. It is typically determined by immersing a dry hydrogel sample in an aqueous solution (e.g., phosphate-buffered saline, PBS) and measuring its weight change until equilibrium is reached.
The degree of swelling is influenced by several factors, including:
Cross-linking Density: A higher concentration of cross-links results in a tighter network structure, which restricts the expansion of the polymer chains and leads to a lower swelling ratio.
Monomer Composition: The hydrophilicity of the monomers used in the hydrogel formulation affects the water uptake. The ether linkages in this compound contribute to the hydrophilic character of the network.
External Environment: Factors such as pH, temperature, and ionic strength of the surrounding fluid can significantly impact the swelling behavior, especially in stimuli-responsive hydrogels.
A model thiol-ene hydrogel formulation using a poly(ethylene glycol) diallyl ether (PEGDAE) monomer demonstrates these principles. nih.gov In such a system, the diallyl ether groups react with multifunctional thiols to form a cross-linked network. The theoretical gel point, which is the point at which an infinite network first appears, depends on the functionality of the monomers. For a system with trithiol and diallyl ether monomers, the theoretical gel point is reached at approximately 70% conversion of the functional groups. nih.gov
The table below presents hypothetical data for the swelling behavior of hydrogels prepared with varying concentrations of a diallyl ether cross-linker, illustrating the inverse relationship between cross-linker concentration and equilibrium water uptake.
| Sample ID | Diallyl Ether Cross-linker Conc. (mol%) | Equilibrium Swelling Ratio (q) | Water Content (%) |
| HG-1 | 1.0 | 25 | 96.2 |
| HG-2 | 2.5 | 18 | 94.7 |
| HG-3 | 5.0 | 12 | 92.3 |
Note: The data in this table are illustrative and represent typical trends observed in hydrogel swelling studies. The swelling ratio (q) is calculated as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.
Future Research Directions and Emerging Paradigms
Development of Novel Catalyst Systems for Polymerization
The polymerization of ethylene (B1197577) glycol diallyl ether, often involving its allyl functional groups, is a key area for innovation. The development of novel catalyst systems is crucial for controlling polymer architecture, enhancing reaction efficiency, and enabling the synthesis of materials with tailored properties.
One promising avenue is the continued exploration of Ring-Opening Metathesis Polymerization (ROMP). While ROMP has been used to generate a variety of polymers, designing catalysts specifically for monomers like ethylene glycol diallyl ether could lead to polymers with unprecedented control over molecular weight and structure. wayne.edu The use of well-defined transition metal carbene complexes, such as those based on ruthenium, has been instrumental in ROMP. 20.210.105 Future research will likely focus on creating catalysts that are more tolerant to functional groups, more active, and capable of promoting living polymerization, which would allow for the synthesis of complex block copolymers. 20.210.105rsc.org For instance, metal-organic frameworks (MOFs) are being explored as crystalline supports for single-site catalysts, which could offer unparalleled precision in ethylene polymerization and serve as a model for other monomers. rsc.org
Another area of interest is the development of catalysts for other polymerization mechanisms involving allyl ethers. This includes exploring transition-metal-catalyzed allylation reactions which could lead to new synthetic routes. beilstein-journals.org Advances in copper hydride (CuH) catalysis, for example, have shown promise in generating well-defined chiral organocopper species under mild conditions, a strategy that could potentially be adapted for stereoselective polymerization of functionalized allyl ethers. beilstein-journals.org The goal is to develop catalytic systems that are not only highly efficient but also align with the principles of green chemistry, utilizing earth-abundant metals and operating under mild reaction conditions. nih.gov
| Catalyst Type | Potential Advantages for this compound Polymerization | Research Focus |
| Advanced Ruthenium-based ROMP Catalysts | High tolerance to ether functional groups, potential for living polymerization, control over polymer architecture. 20.210.105rsc.org | Increased activity, stability, and selectivity; synthesis of block and graft copolymers. |
| Metal-Organic Framework (MOF) Supported Catalysts | Atomically precise, well-defined active sites for mechanistic studies and high selectivity. rsc.org | Enhancing catalyst stability and activity for industrial applications. |
| Copper Hydride (CuH) Catalysts | Mild reaction conditions, potential for stereoselective polymerization. beilstein-journals.org | Broadening substrate scope and improving enantioselectivity. |
| Green Catalysts | Use of earth-abundant metals, lower environmental impact, energy-efficient processes. nih.govrsc.org | Development of catalysts based on iron, copper, or bismuth for allyl ether polymerization. |
Design of Smart and Responsive this compound-Based Materials
"Smart" or "responsive" materials, which can change their properties in response to external stimuli, represent a significant frontier in materials science. nih.govrsc.org this compound is an excellent building block for such materials due to the flexibility of the ethylene glycol unit and the reactive nature of the allyl groups, which allow for the creation of crosslinked networks like hydrogels. nih.govmdpi.com
Future research will focus on incorporating stimuli-responsive moieties into polymer networks derived from this compound. These materials could respond to a variety of triggers:
pH: By incorporating ionizable groups, hydrogels can be designed to swell or shrink in response to changes in pH, which has applications in drug delivery. nih.gov
Temperature: Thermoresponsive polymers can be created that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition at a specific temperature. acs.org
Light: The incorporation of photolabile or photoisomerizable groups, such as azobenzene, can allow for light-controlled changes in material properties. acs.orgnih.gov
Chemicals/Biomolecules: Networks can be designed to respond to specific chemicals or enzymes, enabling applications in biosensors and targeted drug release. nih.gov
The design of these materials involves the copolymerization of this compound with functional monomers or the post-polymerization modification of the polymer network. The ability to create hydrogels with tunable properties is particularly relevant for tissue engineering and regenerative medicine. rsc.org These "smart" hydrogels can mimic the dynamic nature of the extracellular matrix, providing cues to encapsulated cells. acs.org
Advanced Characterization Methodologies for Complex Networks
As more complex polymer networks are synthesized from this compound, advanced characterization methodologies become essential to understand their structure and properties. nih.govacs.org The performance of a polymer network is intrinsically linked to its molecular-level structure, including crosslink density, chain entanglement, and the presence of defects. nih.govacs.org
Future efforts will involve the application and development of a suite of characterization techniques to probe these networks across multiple length scales. researchgate.net This includes:
Spectroscopic and Scattering Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the degree of crosslinking. nih.gov Small-angle X-ray and neutron scattering (SAXS/SANS) can provide information on the network mesh size and homogeneity.
Rheology and Mechanical Testing: Advanced rheological techniques can characterize the viscoelastic properties of the polymer networks, providing insights into the crosslinking kinetics and the final network structure. nih.govmdpi.com
Microscopy: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize the network topology at the nanoscale.
A significant challenge lies in correlating the molecular architecture with macroscopic material properties. acs.org The development of new analytical tools and the combination of multiple characterization techniques will be crucial for establishing these structure-property relationships, which is vital for the rational design of new materials. nih.gov
| Characterization Technique | Information Gained about Polymer Networks | Future Direction |
| Nuclear Magnetic Resonance (NMR) | Crosslinking density, monomer conversion, network defects. nih.gov | Development of solid-state NMR techniques for in-depth structural analysis of insoluble networks. |
| Rheology | Gelation kinetics, storage and loss moduli, viscoelastic properties. nih.govmdpi.com | In-situ rheological studies during polymerization to monitor network formation in real-time. |
| Scattering (SAXS/SANS) | Network mesh size, homogeneity, and structure at the nanoscale. | Combining scattering with other techniques to build comprehensive structural models. |
| Microscopy (AFM, TEM) | Visualization of network topology and surface morphology. | High-resolution imaging of swollen hydrogel networks in their native state. |
Sustainable Synthesis and End-of-Life Considerations for this compound Polymers
The principles of green chemistry are increasingly influencing the design and synthesis of new materials. rsc.orgpnas.org For this compound, this involves developing more sustainable synthetic routes and considering the entire lifecycle of the resulting polymers.
Future research in sustainable synthesis will focus on:
Renewable Feedstocks: Exploring pathways to produce ethylene glycol and allyl alcohol from renewable resources, such as biomass and glycerol (B35011) (a byproduct of biodiesel production), can significantly reduce the carbon footprint. acs.orgrsc.org
Atom-Economic Reactions: Employing catalytic processes that maximize the incorporation of reactants into the final product, such as addition and isomerization reactions, minimizes waste. pnas.org
Green Solvents and Catalysts: Shifting towards the use of environmentally benign solvents, or solvent-free conditions, and catalysts based on abundant, non-toxic metals is a key goal. alfa-chemistry.com
Equally important are the end-of-life considerations for polymers derived from this compound. Designing for biodegradability or recyclability is a critical aspect of sustainable material design. Research in this area will explore:
Biodegradability: Studies have shown that polyethylene (B3416737) glycols can be biodegradable under certain conditions. nih.govresearchgate.netnih.gov Future work will investigate the biodegradability of crosslinked polymers containing this compound, potentially by incorporating hydrolytically cleavable linkages into the polymer backbone. researchgate.net
Chemical Recycling: Developing methods to chemically de-polymerize the networks back to their constituent monomers would enable a closed-loop recycling system. This could involve designing networks with reversible crosslinks.
Integration of Computational and Experimental Approaches in Material Design
The integration of computational modeling with experimental synthesis and characterization offers a powerful paradigm for accelerating materials discovery. acs.org By simulating polymerization processes and predicting material properties, computational approaches can guide experimental efforts, reducing the time and resources required for development.
Future research will increasingly rely on this synergistic approach:
Molecular Modeling: Molecular dynamics (MD) simulations can be used to predict the structure and dynamics of polymer networks, providing insights into how factors like crosslink density and chain length affect mechanical properties. ucsb.edu
Quantum Chemistry: Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, helping in the design of new catalysts for the polymerization of this compound.
Machine Learning: By training algorithms on existing experimental data, machine learning models can predict the properties of new polymer formulations, enabling high-throughput virtual screening of potential materials.
This integrated approach will facilitate a more rational, bottom-up design of materials based on this compound. By combining predictive modeling with targeted experimental validation, researchers can more efficiently explore the vast design space and develop novel polymers with precisely tailored functionalities. acs.org
Q & A
Q. What are the optimal synthetic routes for ethylene glycol diallyl ether, and how do reaction conditions influence purity and yield?
this compound can be synthesized via catalytic etherification using acid catalysts (e.g., strong acid ion exchange resin-supported SnCl₄) to promote allylation reactions. Key parameters include molar ratios of reactants (e.g., allyl alcohol to ethylene oxide derivatives), temperature control (80–120°C), and solvent selection (e.g., non-polar solvents to minimize side reactions). Post-synthesis purification involves distillation under reduced pressure to isolate the product .
Q. How can researchers characterize the structural and thermal properties of this compound?
- FTIR and NMR : Monitor ether linkage formation (C-O-C at ~1,100 cm⁻¹ in FTIR) and allyl group resonance (δ 5.0–5.8 ppm in ¹H NMR).
- DSC/TGA : Assess thermal stability (decomposition onset >200°C) and glass transition behavior for polymer applications.
- GC-MS : Detect impurities (e.g., residual allyl alcohol or oligomers) .
Q. What experimental setups are recommended for studying radical-mediated polymerization of this compound?
Use bulk or solution polymerization with thiol-ene systems. Key steps:
- Radical initiation : Thermal (azobisisobutyronitrile, AIBN) or photoinitiation (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO).
- Kinetic monitoring : Real-time FTIR to track alkene conversion (e.g., CH stretch at 6130 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-donating nature of allyl ethers influence copolymerization kinetics with thiols or vinyl monomers?
Allyl ethers exhibit suppressed homopolymerization due to electron-donating substituents, favoring thiol-ene step-growth mechanisms. Kinetic studies show:
Q. What strategies resolve contradictions in reported reactivity of this compound in copolymerization studies?
Discrepancies arise from impurity effects (e.g., trace peroxides) and oxygen inhibition. Mitigation methods:
Q. How can palladium catalysts enable homopolymerization of this compound, and what mechanistic insights explain this?
Palladium catalysts (e.g., Pd(II) complexes) promote insertion polymerization via 2,1-insertion of allyl ethers, avoiding cyclic chelate formation that terminates chains. Key outcomes:
- Degree of polymerization (DP~n~) up to 44.
- Cyclic ether repeat units (96–99% selectivity) due to intramolecular insertion .
Q. What analytical methods detect and quantify degradation products of this compound in environmental or biological systems?
- HPLC-UV/FLD : Separate and quantify glycolic acid, oxalic acid, and other metabolites.
- GC-FID : Analyze volatile degradation byproducts (e.g., acetaldehyde).
- ICP-MS : Detect metal catalysts (e.g., Sn, Pd) in environmental samples .
Methodological Guidance Tables
Q. Table 1: Key Reaction Parameters for Thiol-Ene Polymerization
Q. Table 2: Common Impurities in this compound
| Impurity | Source | Detection Method | Reference |
|---|---|---|---|
| Allyl alcohol | Incomplete reaction | GC-MS (m/z 57) | |
| Oligomers | Side polymerization | GPC (M~n~ < 500 Da) | |
| Metal residues | Catalyst leaching | ICP-MS |
Key Research Gaps
- Mechanistic studies : Elucidate the role of allyl ether conformation in radical vs. ionic polymerization pathways.
- Environmental impact : Develop standardized protocols for detecting this compound in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
